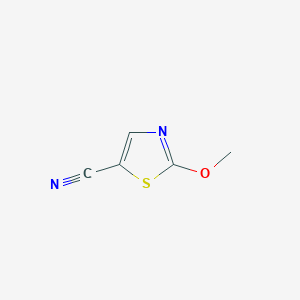
5-Ciano-2-metoxitiazol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “5-Cyano-2-methoxythiazole” has been reported in the literature. For instance, various α-cyano hydroxylamines were synthesized via a 3-component reaction between aromatic aldehydes, phenylhydroxylamine, and trimethylsilyl cyanide at room temperature . Another study reported the synthesis of thiazoline and thiazole derivatives using a domino protocol, mild reaction conditions, and readily available substrates .
Aplicaciones Científicas De Investigación
Actividad Antitumoral y Citotóxica
Los derivados del 5-Ciano-2-metoxitiazol se han estudiado por su potencial en el tratamiento del cáncer. Por ejemplo, se han sintetizado compuestos con el anillo de tiazol y se ha demostrado que exhiben actividad citotóxica contra varias líneas celulares tumorales humanas . Esto incluye investigaciones sobre compuestos como los ácidos [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]acéticos arilidenhidrazidas, que demostraron efectos potentes en el cáncer de próstata .
Actividad Antimicrobiana
Los derivados de tiazol son conocidos por poseer propiedades antimicrobianas significativas. La estructura del this compound permite la síntesis de compuestos que pueden actuar como agentes antimicrobianos efectivos, lo que podría conducir a nuevos tratamientos para infecciones bacterianas .
Actividad Antifúngica
La modificación del anillo de tiazol ha llevado al desarrollo de compuestos con propiedades antifúngicas. Las investigaciones han demostrado que ciertos derivados del this compound pueden ser efectivos contra infecciones fúngicas, lo que es crucial para abordar las cepas resistentes a los medicamentos .
Actividad Antiinflamatoria
Los compuestos de tiazol se han asociado con actividad antiinflamatoria. Esto convierte al this compound en un andamiaje valioso para desarrollar nuevos medicamentos antiinflamatorios que podrían usarse para tratar una variedad de afecciones inflamatorias .
Propiedades Neuroprotectoras
Debido a su versatilidad estructural, el this compound se ha utilizado para crear derivados con propiedades neuroprotectoras. Estos compuestos pueden desempeñar un papel en el tratamiento de enfermedades neurodegenerativas al proteger las células neuronales del daño .
Papel en la Síntesis de Medicamentos
El this compound sirve como un intermediario clave en la síntesis de varios medicamentos. Su estructura única se utiliza en la creación de compuestos con diversas actividades biológicas, incluidos medicamentos para el VIH/SIDA, la enfermedad de Alzheimer y la hipertensión .
Safety and Hazards
Mecanismo De Acción
Target of Action
5-Cyano-2-methoxythiazole, also known as 2-methoxy-1,3-thiazole-5-carbonitrile, is a chemical compound that has been studied for its potential biological activities. The primary target of 5-Cyano-2-methoxythiazole is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
The interaction of 5-Cyano-2-methoxythiazole with its target, SDH, results in the inhibition of the enzyme . This inhibition disrupts the TCA cycle and the electron transport chain, which are essential processes for energy production in cells . The disruption of these processes can lead to the death of cells, particularly in organisms such as fungi, making 5-Cyano-2-methoxythiazole a potential antifungal agent .
Biochemical Pathways
The primary biochemical pathway affected by 5-Cyano-2-methoxythiazole is the TCA cycle, also known as the Krebs cycle . By inhibiting SDH, 5-Cyano-2-methoxythiazole disrupts the TCA cycle, preventing the conversion of succinate to fumarate . This disruption can lead to a decrease in ATP production, affecting various downstream processes that rely on this energy source .
Result of Action
The molecular and cellular effects of 5-Cyano-2-methoxythiazole’s action primarily involve the disruption of energy production within cells . By inhibiting SDH and disrupting the TCA cycle, 5-Cyano-2-methoxythiazole can lead to a decrease in ATP production . This decrease in energy can affect various cellular processes, potentially leading to cell death .
Análisis Bioquímico
Biochemical Properties
5-Cyano-2-methoxythiazole plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. This compound has been shown to inhibit certain enzymes, thereby affecting metabolic pathways and cellular functions. For instance, it can interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes . Additionally, 5-Cyano-2-methoxythiazole has been observed to bind with proteins involved in cellular respiration, potentially altering their activity and impacting overall cellular metabolism .
Cellular Effects
The effects of 5-Cyano-2-methoxythiazole on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Cyano-2-methoxythiazole can inhibit protein synthesis in bacterial cells, leading to reduced bacterial growth and respiration . Furthermore, it has been found to affect the expression of genes involved in metabolic pathways, thereby altering the metabolic flux within cells . These effects highlight the potential of 5-Cyano-2-methoxythiazole as a tool for studying cellular processes and developing antimicrobial agents.
Molecular Mechanism
At the molecular level, 5-Cyano-2-methoxythiazole exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity. This compound binds to the active sites of enzymes, preventing their normal function and leading to a cascade of biochemical changes within the cell . Additionally, 5-Cyano-2-methoxythiazole can interact with DNA and RNA, affecting gene expression and protein synthesis . These interactions highlight the compound’s potential as a modulator of cellular processes and a candidate for drug development.
Temporal Effects in Laboratory Settings
The temporal effects of 5-Cyano-2-methoxythiazole in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 5-Cyano-2-methoxythiazole can lead to cumulative effects on cellular function, including reduced metabolic activity and altered gene expression . These findings underscore the importance of monitoring the temporal dynamics of this compound in experimental settings.
Dosage Effects in Animal Models
In animal models, the effects of 5-Cyano-2-methoxythiazole vary with different dosages. Low doses of the compound have been found to have minimal impact on overall health and cellular function . Higher doses can lead to toxic effects, including liver damage and disruption of metabolic processes . These dosage-dependent effects highlight the need for careful consideration of the appropriate dosage when using 5-Cyano-2-methoxythiazole in research and therapeutic applications.
Metabolic Pathways
5-Cyano-2-methoxythiazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways is the cyanoamino acid metabolism, where the compound interacts with enzymes such as aspartate-ammonia ligase and gamma-glutamyltranspeptidase . These interactions can affect the levels of metabolites and the overall metabolic flux within cells
Transport and Distribution
The transport and distribution of 5-Cyano-2-methoxythiazole within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters, facilitating its uptake and distribution within cells . Additionally, binding proteins can influence the localization and accumulation of 5-Cyano-2-methoxythiazole in specific cellular compartments . These interactions are essential for understanding the pharmacokinetics and pharmacodynamics of the compound.
Subcellular Localization
The subcellular localization of 5-Cyano-2-methoxythiazole is determined by targeting signals and post-translational modifications. The compound has been found to localize in the cytoplasm and mitochondria, where it can exert its effects on cellular metabolism and respiration . Targeting signals within the compound’s structure direct it to specific organelles, influencing its activity and function . Understanding the subcellular localization of 5-Cyano-2-methoxythiazole is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
2-methoxy-1,3-thiazole-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2OS/c1-8-5-7-3-4(2-6)9-5/h3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPCDPSDCGVQHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(S1)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)
![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)
![2-(3-(2-amino-2-oxoethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2558043.png)

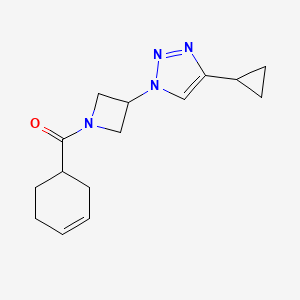
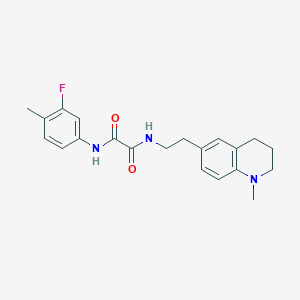
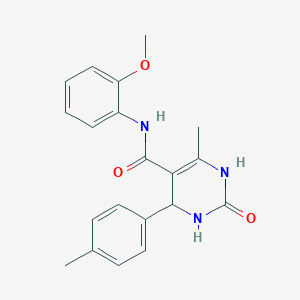
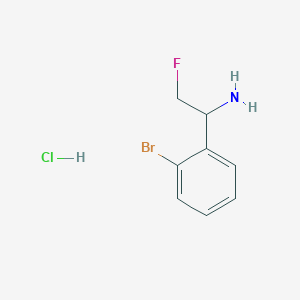

![9-(2,4-dimethoxyphenyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2558055.png)
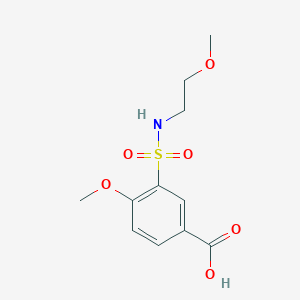
![(E)-2-amino-N-isobutyl-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2558059.png)
